Seproxetine

Enantioselective pharmacology Serotonin transporter SSRI mechanism

Seproxetine, also known as (S)-norfluoxetine, is a chiral molecule and the pharmacologically active S-enantiomer of the primary metabolite of the widely used antidepressant fluoxetine. Classified as a selective serotonin reuptake inhibitor (SSRI), its development as a standalone therapeutic was discontinued due to a cardiac safety signal.

Molecular Formula C16H16F3NO
Molecular Weight 295.30 g/mol
CAS No. 126924-38-7
Cat. No. B029450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSeproxetine
CAS126924-38-7
Synonyms(γS)-γ-[4-(Trifluoromethyl)phenoxy]benzenepropanamine;  _x000B_(S)-3-(4-Trifluoromethylphenoxy)-3-phenylpropylamine;  Seproxetine;  _x000B_
Molecular FormulaC16H16F3NO
Molecular Weight295.30 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CCN)OC2=CC=C(C=C2)C(F)(F)F
InChIInChI=1S/C16H16F3NO/c17-16(18,19)13-6-8-14(9-7-13)21-15(10-11-20)12-4-2-1-3-5-12/h1-9,15H,10-11,20H2/t15-/m0/s1
InChIKeyWIQRCHMSJFFONW-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Seproxetine (CAS 126924-38-7): The High-Potency (S)-Enantiomer of Norfluoxetine for Specialized Serotonergic and Neurosteroid Research


Seproxetine, also known as (S)-norfluoxetine, is a chiral molecule and the pharmacologically active S-enantiomer of the primary metabolite of the widely used antidepressant fluoxetine [1]. Classified as a selective serotonin reuptake inhibitor (SSRI), its development as a standalone therapeutic was discontinued due to a cardiac safety signal [2]. Despite this, its unique stereospecific pharmacological profile, particularly its heightened potency and distinct neurosteroidogenic activity relative to its (R)-enantiomer and parent compound, makes it an essential research tool for probing enantioselective transporter pharmacology and non-canonical antidepressant mechanisms [3].

Why Seproxetine Cannot Be Replaced by Racemic Norfluoxetine or (R)-Norfluoxetine in Enantioselective Studies


Generic substitution of Seproxetine ((S)-norfluoxetine) with its racemate or (R)-enantiomer is scientifically invalid for assays requiring stereospecific activity. The (S)-enantiomer exhibits a striking, quantifiable potency advantage over its (R)-counterpart, with a 20- to 22-fold difference in its primary target engagement (serotonin reuptake inhibition) [1]. Furthermore, the two enantiomers demonstrate distinct and divergent pharmacological effects in vivo, with only the (S)-enantiomer possessing the ability to stereospecifically elevate neurosteroid levels at sub-SSRI doses, a mechanism entirely absent in the (R)-enantiomer [2]. Using anything other than the pure (S)-enantiomer introduces a confounding and variable level of inactive or counteracting pharmacology, compromising the validity of experimental results.

Quantitative Evidence for Seproxetine (CAS 126924-38-7) Differentiation Against Key Comparators


Superior SERT Binding Affinity and Potency of (S)-Norfluoxetine over (R)-Norfluoxetine

In a direct head-to-head comparison, Seproxetine ((S)-norfluoxetine) demonstrates a 20- to 22-fold greater potency at the serotonin transporter (SERT) compared to its (R)-enantiomer. Specifically, (S)-norfluoxetine inhibits [3H]paroxetine binding to 5-HT uptake sites with a Ki of 1.3 nM, while (R)-norfluoxetine exhibits a Ki of 26 nM [1]. This difference in target affinity translates directly into functional inhibition of serotonin (5-HT) uptake, where (S)-norfluoxetine has a Ki of 14 nM versus (R)-norfluoxetine's 308 nM, again reflecting the >20-fold difference [1].

Enantioselective pharmacology Serotonin transporter SSRI mechanism

Quantified Enantioselective Advantage in In Vivo Serotonin Uptake Inhibition (ED50)

The enhanced in vitro potency of Seproxetine directly correlates with a substantial, quantifiable advantage in vivo. Following intraperitoneal administration, (S)-norfluoxetine exhibits an ED50 of 3 mg/kg for the inhibition of ex vivo serotonin uptake in rat brain. In stark contrast, the (R)-enantiomer is dramatically less effective, with an ED50 exceeding 20 mg/kg, representing a greater than 6.6-fold difference in in vivo potency [1].

In vivo pharmacology Enantioselectivity Pharmacodynamics

Higher Selectivity for Neurosteroidogenesis Over SERT Inhibition vs. Fluoxetine

Seproxetine possesses a distinctive pharmacological signature that differentiates it from its parent drug, fluoxetine. It is nearly 4 times more selective for stimulating neurosteroid synthesis (specifically allopregnanolone, a potent GABAA receptor modulator) relative to its ability to inhibit serotonin reuptake. This separation of functional activities is not observed to the same degree with racemic fluoxetine [1]. Notably, this neurosteroidogenic effect occurs stereospecifically at doses that do not inhibit 5-HT reuptake, a property absent in the (R)-enantiomer [2].

Neurosteroids Non-SSRI mechanism GABAergic modulation

Validated Chiral Purity Method for Ensuring (S)-Enantiomer Integrity in Bulk Substance

A rigorous, validated analytical method exists for the precise quantification of the undesired (R)-norfluoxetine impurity in Seproxetine hydrochloride bulk drug substance. This method, utilizing a novel pepsin-based chiral stationary phase, demonstrates the feasibility of achieving high enantiomeric purity, a non-negotiable requirement for any study intending to attribute biological effects specifically to the (S)-enantiomer [1]. Typical vendor specifications for research-grade Seproxetine indicate a minimum purity of 98% .

Analytical chemistry Chiral separation Quality control

Validated Use Cases for Seproxetine (CAS 126924-38-7) in Life Science and Drug Discovery Research


Investigating Enantioselective Binding at the Serotonin Transporter (SERT)

Researchers investigating the structural basis of ligand recognition at the serotonin transporter should procure Seproxetine as the pure, high-potency (S)-enantiomer. Its >20-fold greater affinity compared to (R)-norfluoxetine makes it the optimal ligand for binding studies, molecular docking simulations, and competitive displacement assays designed to map the SERT active site [1]. Using the racemate would dilute the effective concentration and introduce a second, low-affinity ligand, complicating data interpretation.

Studying SSRI-Mediated Neurosteroidogenesis as a Distinct Therapeutic Mechanism

For investigations into the non-SSRI, GABAergic mechanisms of antidepressants, Seproxetine is a uniquely valuable tool. Its established ability to stereospecifically and potently increase brain neurosteroid levels (e.g., allopregnanolone) at doses that do not inhibit 5-HT reuptake allows researchers to cleanly isolate this pathway from the canonical serotonergic effects [2]. This application is directly supported by quantitative data showing its ~4-fold higher selectivity for this pathway over fluoxetine [3].

Validation and Calibration of Chiral Analytical Methodologies

Due to the well-characterized and dramatic pharmacological difference between its enantiomers, Seproxetine serves as an ideal model compound for developing, validating, and benchmarking new chiral separation techniques. The availability of a peer-reviewed, validated analytical method using a pepsin chiral stationary phase provides a benchmark against which new technologies can be compared [4].

In Vivo Pharmacological Studies Requiring a Defined Active Metabolite

In rodent models of depression, anxiety, or aggression where the goal is to understand the specific contribution of the norfluoxetine metabolite to the overall effects of fluoxetine, Seproxetine is the essential tool. Its quantifiable and significantly higher in vivo potency (ED50 = 3 mg/kg) compared to the (R)-enantiomer (ED50 > 20 mg/kg) ensures that observed effects are driven by the pharmacologically relevant species, minimizing confounding variables [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Seproxetine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.